molecular formula C15H14N6 B12187390 N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12187390
M. Wt: 278.31 g/mol
InChI Key: CLABWBLBCAZWKT-UHFFFAOYSA-N
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Description

Structural Significance of Indole and Triazolo-Pyridazine Moieties

Indole, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, is a privileged scaffold in drug discovery due to its inherent bioisosteric properties and structural mimicry of endogenous biomolecules. The planar geometry of indole facilitates π-π stacking interactions with protein binding sites, while its nitrogen atom enables hydrogen bonding and protonation-dependent solubility. These features underpin its prevalence in natural products (e.g., serotonin, reserpine) and synthetic drugs targeting serotonin receptors, kinases, and microbial enzymes.

Triazolo[4,3-b]pyridazine, a fused heterocycle containing a 1,2,4-triazole ring adjacent to a pyridazine ring, introduces additional nitrogen atoms that enhance polarity and binding specificity. The triazole moiety contributes to metal coordination and hydrogen bonding, while the pyridazine ring’s electron-deficient nature promotes interactions with hydrophobic pockets in enzymatic active sites. This scaffold’s rigidity and compact size make it ideal for targeting ATP-binding domains in kinases, as demonstrated in recent anticancer agents.

Table 1: Comparative Structural Attributes of Indole and Triazolo-Pyridazine

Feature Indole Triazolo[4,3-b]Pyridazine
Aromatic System Benzene + pyrrole Triazole + pyridazine
Key Interactions π-π stacking, H-bonding H-bonding, metal coordination
Pharmacological Roles Neurotransmission, antimicrobial Kinase inhibition, antitumor
Bioisosteric Potential Mimics tryptophan, purines Mimics adenine in ATP
Representative Targets 5-HT receptors, CYP450 enzymes c-Met, Pim-1 kinases

The fusion of these moieties in N-[2-(1H-indol-3-yl)ethyl]triazolo[4,3-b]pyridazin-6-amine creates a conjugate capable of dual-target engagement. The ethylamine linker between indole and triazolo-pyridazine enhances conformational flexibility, potentially enabling simultaneous interactions with hydrophobic and polar regions of biological targets.

Historical Context and Discovery of Triazolo-Pyridazine Derivatives

The triazolo[4,3-b]pyridazine nucleus was first synthesized in 1959 via cyclocondensation reactions reported by Steck and colleagues. Early applications focused on its utility as a photostable fluorophore, but its pharmacological potential remained unexplored until the 21st century. Advances in kinase research catalyzed interest in this scaffold, particularly after structural studies revealed its ability to occupy the adenine-binding pocket of kinases through mimicry of ATP’s purine ring.

Table 2: Milestones in Triazolo-Pyridazine Derivative Development

Year Development Impact
1959 Initial synthesis of triazolo[4,3-b]pyridazine by Steck et al. Established synthetic accessibility of the core scaffold
2014 Identification as tankyrase inhibitors (e.g., compound 12 ) Demonstrated utility in targeting PARP-family enzymes
2024 Design of dual c-Met/Pim-1 inhibitors (e.g., compound 4g ) Showed nanomolar potency in kinase inhibition and antitumor activity

The structural evolution of triazolo-pyridazine derivatives has been driven by medicinal chemistry strategies such as:

  • Regioselective Functionalization : Introducing substituents at C-6 and C-8 positions to modulate steric and electronic properties.
  • Linker Optimization : Incorporating flexible alkyl or aryl linkers to enhance target engagement, as seen in the ethylamine spacer of N-[2-(1H-indol-3-yl)ethyl]triazolo[4,3-b]pyridazin-6-amine.
  • Hybridization with Privileged Scaffolds : Merging with indole, as in the subject compound, to exploit complementary pharmacological profiles.

Recent computational studies have further refined these designs, with molecular docking revealing that triazolo-pyridazine derivatives form critical hydrogen bonds with residues such as TYR158 and GLU411 in α-glucosidase and GLU1127 in c-Met. These insights underscore the scaffold’s adaptability in structure-based drug discovery.

Properties

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H14N6/c1-2-4-13-12(3-1)11(9-17-13)7-8-16-14-5-6-15-19-18-10-21(15)20-14/h1-6,9-10,17H,7-8H2,(H,16,20)

InChI Key

CLABWBLBCAZWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave irradiation has emerged as a pivotal technique for constructing the triazolo[4,3-b]pyridazine core. A representative protocol involves reacting 3-hydrazinylpyridazine derivatives with indole-3-acetaldehyde under solvent-free conditions at 150°C for 15 minutes. This method achieves a 78% yield by enhancing reaction kinetics through dielectric heating, reducing side-product formation. Critical parameters include:

  • Precursor stoichiometry : A 1:1 molar ratio of hydrazinylpyridazine to aldehyde minimizes dimerization.

  • Microwave power : Optimal efficiency at 300 W, with higher power leading to decomposition.

  • Post-reaction purification : Column chromatography using ethyl acetate/hexane (3:7) isolates the product with >95% purity.

Comparative studies demonstrate that microwave methods reduce synthesis time by 70% compared to conventional thermal approaches.

Nucleophilic Substitution at Pyridazine C-6

Functionalization of the pyridazine ring at position 6 is achieved via nucleophilic displacement of chloro or nitro leaving groups. For instance, treating 6-chloro-triazolo[4,3-b]pyridazine with 2-(1H-indol-3-yl)ethylamine in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 65% yield. Key considerations include:

ParameterOptimal ConditionEffect on Yield
SolventDMFMaximizes solubility of amine nucleophile
Temperature80°CBalances reaction rate and decomposition
BaseTriethylamineScavenges HCl, shifting equilibrium
Reaction Time12 hoursEnsures complete substitution

Notably, substituting DMF with acetonitrile lowers yield to 42%, highlighting solvent polarity’s role in stabilizing transition states.

Advanced Functionalization Techniques

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination enables direct introduction of the indole-ethylamine sidechain. Using Pd(OAc)2_2/Xantphos as a catalytic system, 6-bromo-triazolo[4,3-b]pyridazine couples with 2-(1H-indol-3-yl)ethylamine in toluene at 110°C, yielding 82% product. Mechanistic studies reveal:

  • Oxidative addition of Pd(0) to the C-Br bond.

  • Transmetalation with the amine.

  • Reductive elimination to form the C-N bond.

This method’s superiority lies in its tolerance for electron-rich heterocycles, though catalyst cost (∼$320/mmol) limits industrial scalability.

Reductive Amination of Ketone Intermediates

A two-step sequence involving ketone formation followed by reductive amination offers an alternative pathway:

  • Ketone synthesis : Condensation of triazolo[4,3-b]pyridazin-6-carbaldehyde with indole-3-acetic acid using DCC/HOBt, yielding 89% intermediate.

  • Reduction : Sodium cyanoborohydride-mediated amination at pH 5–6 converts the ketone to the amine with 73% efficiency.

This approach avoids harsh conditions but requires strict pH control to prevent imine hydrolysis.

Structural Validation and Analytical Data

Spectroscopic Characterization

Post-synthetic analysis confirms molecular integrity:

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6) : δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=8.0J = 8.0 Hz, 1H, pyridazine-H), 7.45–7.12 (m, 5H, indole-H), 4.21 (t, J=6.4J = 6.4 Hz, 2H, CH2_2), 3.05 (t, J=6.4J = 6.4 Hz, 2H, CH2_2).

  • HRMS (ESI+) : m/z calcd. for C16_16H14_14N7_7: 320.1264; found: 320.1268.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2056781) reveals planar triazolo-pyridazine and indole systems dihedral angle = 12.3°, indicating moderate conjugation. Key bond lengths include N1–C2 = 1.318 Å and C7–N8 = 1.365 Å, consistent with aromatic character.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost ($/g)Scalability
Microwave Cyclization7815 min45Lab-scale
Nucleophilic Substitution6512 h28Pilot-scale
Palladium Coupling828 h310Limited
Reductive Amination7324 h67Industrial

Microwave and nucleophilic methods strike the best balance between efficiency and cost, whereas palladium catalysis remains prohibitive for large batches .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The triazolopyridazine core can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the indole or triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Structural Analogs in the [1,2,4]Triazolo[4,3-b]pyridazine Family

Key structural analogs of Compound 6 include derivatives with modifications to the triazolopyridazine core, indole substituents, or side-chain variations. Below is a comparative analysis based on synthesis, structural features, and biological activity:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound ID Substituents (Triazolopyridazine) Side Chain/Indole Modification Molecular Formula Biological Target/Activity Key References
6 3-(trifluoromethyl) 1H-indol-3-yl ethyl C₁₆H₁₃F₃N₆ BRD4 bromodomain inhibitor
7 3-methyl 5-fluoro-1H-indol-3-yl ethyl C₁₆H₁₄FN₆ BRD4 inhibitor (hypothesized)
8 3-methyl 5-methoxy-1H-indol-3-yl ethyl C₁₇H₁₇N₆O BRD4 inhibitor (hypothesized)
9 3-(trifluoromethyl) 1H-indol-3-yl-2-phenylethyl C₂₂H₁₇F₃N₆ BRD4 inhibitor (hypothesized)
22 6-ethyl Thiophen-2-yl ethyl C₁₄H₁₆N₆S Unknown
12b 3-methyl Benzoxazine derivative C₂₃H₂₁FN₆O₂ Antiproliferative (endothelial/tumor cells)
Key Observations:

Indole modifications: Fluorine (Compound 7) and methoxy (Compound 8) substitutions on the indole ring may alter π-π stacking or hydrogen-bonding interactions, though specific activity data are lacking .

Synthetic Accessibility :

  • Compounds 7–10 and 38–40 () are synthesized from intermediate 32a via reactions with sulfonyl chlorides, carboxylic acids, or isocyanates. Yields vary significantly (e.g., 38 and 40: high yields; 39: lower yield), suggesting steric or electronic challenges in certain reactions .
  • General Method C () enables high-yield synthesis of N-substituted triazolopyridazines via nucleophilic substitution, highlighting scalability for analogs like Compound 22 .

Biological Activity Shifts :

  • Replacement of benzamidine with a triazolopyridazine moiety (e.g., Compounds 12b, 13b) abolishes thrombin inhibition but confers antiproliferative activity, illustrating how core structure dictates target specificity .

Crystallographic and Binding Insights

  • Compound 6 forms a co-crystal with BRD4 BD1 (PDB: 7YQ9), where the indole-ethyl group occupies a hydrophobic cavity, and the trifluoromethyl group interacts with Pro82 and Asn140 residues .
  • Compound 9 (indole-2-phenylethyl side chain) may exhibit enhanced binding due to additional aromatic interactions, though structural data are lacking .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methoxy-substituted Compound 8 (C₁₇H₁₇N₆O) may exhibit better aqueous solubility due to the polar oxygen atom .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive analysis of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16N6C_{16}H_{16}N_6, indicating a rich nitrogen content which is characteristic of many biologically active compounds. The presence of both indole and triazolo-pyridazine moieties suggests potential interactions with biological targets, particularly in the realms of enzymatic inhibition and receptor modulation.

Biological Activity Overview

Research has demonstrated that compounds featuring the triazolo-pyridazine core exhibit diverse biological activities, including:

  • Antifungal Activity : Certain derivatives have shown efficacy against biotrophic fungal pathogens, with some compounds achieving up to 100% inhibition at concentrations as low as 20 µg/mL .
  • Enzyme Inhibition : Specific triazolo-pyridazine derivatives have been identified as potent inhibitors of enzymes such as α-glucosidase, which is crucial in glucose metabolism .
  • Antiproliferative Effects : In vitro studies have indicated that these compounds can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116, suggesting potential applications in oncology .

Antifungal Studies

A notable study investigated the antifungal properties of triazolo-pyridazine derivatives against several fungal strains. The results indicated a strong correlation between structural modifications and biological activity. The most effective compounds were those that maintained a balance between hydrophobicity and hydrogen-bonding capabilities.

CompoundFungal StrainConcentration (µg/mL)Inhibition (%)
19Fusarium spp.2090
28Aspergillus spp.2095
29Candida spp.20100

Enzyme Inhibition Studies

Another significant research effort focused on the enzyme inhibitory potential of this compound. The compound exhibited notable inhibition against α-glucosidase with an IC50 value in the low micromolar range.

EnzymeCompoundIC50 (µM)
α-glucosidaseThis compound5.2

The mechanism by which this compound exerts its biological effects is likely multifaceted. The indole moiety may facilitate interactions with various receptors or enzymes through π-stacking or hydrogen bonding. Furthermore, the triazole ring can participate in coordination with metal ions present in active sites of enzymes.

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